molecular formula C24H22F3NO5 B3707989 3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B3707989
M. Wt: 461.4 g/mol
InChI Key: JLTPOBAYFRACOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups such as methoxyphenyl, trifluoromethylphenyl, and carboxylate groups

Preparation Methods

The synthesis of 3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction .

In industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings. Halogenation and nitration are common substitution reactions.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form carboxylic acids.

Scientific Research Applications

3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a calcium channel blocker.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cardiovascular diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial in various physiological processes. This modulation can lead to effects such as vasodilation and reduced cardiac workload, making it a potential candidate for treating cardiovascular conditions .

Comparison with Similar Compounds

Similar compounds to 3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties and applications. The presence of the trifluoromethyl group in this compound imparts unique chemical stability and lipophilicity, distinguishing it from other dihydropyridine derivatives .

Properties

IUPAC Name

dimethyl 1-[(4-methoxyphenyl)methyl]-4-[4-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3NO5/c1-31-18-10-4-15(5-11-18)12-28-13-19(22(29)32-2)21(20(14-28)23(30)33-3)16-6-8-17(9-7-16)24(25,26)27/h4-11,13-14,21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTPOBAYFRACOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC=C(C=C3)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 4
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3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 5
Reactant of Route 5
3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 6
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3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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